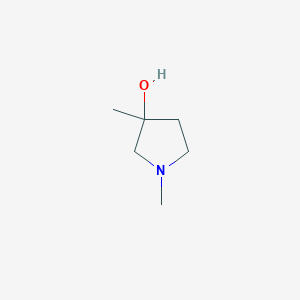

1,3-Dimethyl-3-pyrrolidinol

Description

Significance of Pyrrolidine (B122466) Ring Systems in Organic Synthesis and Heterocyclic Chemistry

The pyrrolidine ring is a fundamental scaffold in organic and medicinal chemistry. tandfonline.com This five-membered nitrogen-containing heterocycle is a key structural component in a vast array of natural products, including alkaloids, vitamins, and hormones. nih.gov Its prevalence extends to synthetic pharmaceuticals, with the pyrrolidine motif appearing in 37 drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netrsc.org

The significance of the pyrrolidine ring stems from several key features:

Stereochemistry: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of multiple stereogenic centers, leading to a high degree of three-dimensional diversity. nih.gov This is crucial for designing molecules with specific spatial orientations to interact with biological targets like enzymes and receptors. nih.govresearchgate.net

Physicochemical Properties: The nitrogen atom imparts basicity and hydrophilicity, influencing a molecule's solubility and how it's processed in biological systems. tandfonline.com

Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, particularly at the nitrogen atom, allowing for extensive chemical modifications to optimize biological activity. nih.govnih.gov In fact, 92% of all FDA-approved drugs containing a pyrrolidine scaffold are substituted at the N-1 position. nih.gov

Pyrrolidine derivatives are not only integral to drug discovery but also serve as valuable building blocks, chiral auxiliaries, and organocatalysts in asymmetric synthesis. nih.govresearchgate.net

Historical Context of N-Substituted Pyrrolidinol Scaffolds

The development of N-substituted pyrrolidinol scaffolds has been a continuous area of research, driven by the quest for novel therapeutic agents. The substitution at the nitrogen atom of the pyrrolidine ring is a common strategy to modulate the pharmacological properties of these compounds. bohrium.com

Historically, research has focused on various N-substituted derivatives for a range of potential applications. For instance, N-substituted pyrrolidinol derivatives have been investigated for their potential as anticancer agents. bohrium.com The synthesis of these scaffolds often involves multi-step processes, starting from readily available precursors. ontosight.ai The ability to introduce a wide variety of substituents on the nitrogen atom has allowed chemists to create large libraries of compounds for biological screening.

Overview of Research Trajectories Pertaining to 1,3-Dimethyl-3-pyrrolidinol

Current research involving this compound and structurally related compounds is exploring several avenues. One key area is its use as an intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. google.comcymitquimica.com For example, 1-methyl-3-pyrrolidinol (B22934) is a key intermediate in the synthesis of novel anticholinergic drugs. google.com

The synthesis of this compound itself has been a subject of study, with various methods being developed to improve yield and purity. One patented method involves a ring-closure reaction followed by a reduction step, which produces a solid intermediate that is easier to purify. google.com Another approach involves the reaction of 1,4-dichloro-2-butanol (B1583527) with an aqueous solution of monomethylamine. chemicalbook.com

Furthermore, research on similar pyrrolidinol derivatives, such as those with different substituents at the 1, 2, and 3 positions, is ongoing. These studies aim to understand the structure-activity relationships and to develop compounds with potential applications in treating neurological disorders and as analgesics or anti-inflammatory agents. ontosight.aiontosight.aiontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1,3-dimethylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-6(8)3-4-7(2)5-6/h8H,3-5H2,1-2H3 |

InChI Key |

LZCLRPYCYCEKBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C1)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dimethyl 3 Pyrrolidinol and Its Precursors

De Novo Synthesis Approaches

Ring Closure Reactions for Pyrrolidine (B122466) Core Formation

A plausible and efficient strategy for the formation of the pyrrolidine ring of 1,3-dimethyl-3-pyrrolidinol involves intramolecular cyclization. One such method is the reaction between a suitably substituted amine and a precursor bearing electrophilic centers. For instance, a two-step synthesis has been reported for the closely related 1-methyl-3-pyrrolidinol (B22934), which can be adapted for the synthesis of the target compound.

A patented method describes a ring closure reaction to form the pyrrolidine ring. This involves the reaction of a primary amine with a compound containing two electrophilic sites, leading to the formation of a cyclic intermediate. google.com While the patent focuses on 1-methyl-3-pyrrolidinol, a similar strategy could be envisioned for this compound by starting with a precursor already containing the additional methyl group at the future 3-position.

Another established method for pyrrolidine synthesis is the reaction of 1,4-dihalo compounds with primary amines. For example, the synthesis of 1-methyl-3-pyrrolidinol can be achieved by reacting 1,4-dichloro-2-butanol (B1583527) with methylamine (B109427). chemicalbook.com This reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces one halogen, followed by an intramolecular cyclization to displace the second, forming the pyrrolidine ring. To synthesize this compound via this route, a starting material such as 1,4-dichloro-2-methyl-2-butanol would be required.

A general representation of this ring closure approach is outlined below:

| Starting Material | Reagent | Intermediate | Product |

| Dihalogenated alcohol | Primary amine | Amino alcohol | Substituted Pyrrolidinol |

Reductive Methodologies in Pyrrolidinol Synthesis

Reductive processes are crucial in the synthesis of pyrrolidinols, often employed to convert carbonyl functionalities into the desired hydroxyl group or to effect cyclization through reductive amination.

In a patented two-step synthesis of 1-methyl-3-pyrrolidinol, a reduction reaction follows the initial ring closure. google.com The cyclic intermediate obtained from the ring closure reaction, which contains a carbonyl group, is subjected to reduction to yield the final pyrrolidinol product. A variety of reducing agents can be employed for this transformation, including borohydride (B1222165) reagents. google.com

The table below summarizes the reduction step described in the patent for the synthesis of 1-methyl-3-pyrrolidinol, which is analogous to a potential synthesis of this compound.

| Intermediate | Reducing Agent | Product |

| 1-methylpyrrolidin-3-one (B1295487) derivative | Sodium borohydride | 1-methyl-3-pyrrolidinol |

| Potassium borohydride | ||

| Boron trifluoride-ethyl ether | ||

| Boron tribromide-diethyl ether |

Another key reductive methodology is the reductive amination of a dicarbonyl compound with a primary amine. This approach can simultaneously form the pyrrolidine ring and introduce the N-substituent in a single step. For the synthesis of this compound, a suitable diketone precursor would be required.

Multi-Step Preparative Routes and Optimization

A reported synthesis for 1-methyl-3-pyrrolidinol involves a two-step process: a ring closure reaction followed by a reduction. google.com The optimization of such a sequence would involve screening various solvents, reaction temperatures, and catalysts for the ring closure step to improve the yield and purity of the intermediate. For the subsequent reduction, the choice of reducing agent and reaction conditions would be critical to ensure complete conversion and minimize side products.

The synthesis of 1-methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol and methylamine also represents a multi-step process, even if performed in a "one-pot" fashion, as it involves sequential bond formations. chemicalbook.com The optimization of this route would focus on controlling the reaction temperature and pressure to ensure the desired cyclization occurs efficiently and selectively. chemicalbook.com

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of factors such as cost, safety, scalability, and environmental impact.

The synthesis of 1-methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol and methylamine provides a relevant case study for industrial-scale considerations. chemicalbook.com This method utilizes readily available starting materials. The reaction is carried out in an autoclave under pressure, which is a common setup in industrial chemical manufacturing. chemicalbook.com The workup procedure involves neutralization, filtration, and distillation, all of which are scalable processes. chemicalbook.com The reported yield of 64.8% with a purity of 99.3% for 1-methyl-3-pyrrolidinol suggests that this route could be economically viable for large-scale production. chemicalbook.com

A patented two-step synthesis of 1-methyl-3-pyrrolidinol also presents features suitable for industrial application. google.com The use of common solvents and reagents, along with straightforward reaction conditions, facilitates its implementation on a larger scale. The crystallization of the intermediate is an effective purification method that is often preferred in industrial processes over chromatography. google.com

Key considerations for the industrial synthesis of this compound, based on analogous processes, are summarized in the table below.

| Factor | Consideration | Example from Analogous Syntheses |

| Starting Materials | Availability and cost | Use of readily available 1,4-dihalo compounds and primary amines. chemicalbook.com |

| Reaction Conditions | Scalability and safety | Use of standard industrial equipment like autoclaves; control of temperature and pressure. chemicalbook.com |

| Purification | Efficiency and cost-effectiveness | Distillation and crystallization are preferred over chromatography. google.comchemicalbook.com |

| Yield and Purity | Economic viability | High yield and purity are crucial for commercial production. chemicalbook.com |

| Waste Management | Environmental regulations | Neutralization of acidic or basic waste streams. |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. This requires the use of stereoselective synthetic methods that can control the formation of the chiral center at the 3-position.

Strategies for Chiral Induction and Control

Achieving stereocontrol in the synthesis of this compound can be approached through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A common strategy for synthesizing chiral pyrrolidine derivatives is to start from a chiral precursor, such as an amino acid. For example, proline and hydroxyproline (B1673980) are widely used as chiral building blocks for the synthesis of various pyrrolidine-containing compounds. nih.gov A synthetic route to enantiopure this compound could potentially start from a chiral derivative of glutamic acid or another suitable amino acid, where the stereocenter is established early in the synthesis.

Another approach involves the use of a chiral auxiliary. This method entails attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. This involves the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. For the synthesis of this compound, an asymmetric alkylation of a 1-methylpyrrolidin-3-one precursor in the presence of a chiral catalyst could be a viable strategy to introduce the methyl group at the 3-position with high enantioselectivity.

Asymmetric Synthesis Techniques

The creation of the chiral tertiary alcohol center at the C3 position of this compound presents a significant synthetic challenge. This requires a stereocontrolled introduction of a methyl group. Two primary strategies are explored: the asymmetric synthesis of a chiral 3-methylpyrrolidine (B1584470) precursor followed by further functionalization, and the direct asymmetric methylation of a prochiral ketone.

One promising approach to obtaining a key chiral intermediate, enantioenriched 3-methylpyrrolidine, involves the cobalt-catalyzed hydromethylation of 3-pyrrolines. While not directly yielding the target molecule, this method establishes the critical stereocenter at the C3 position with high enantioselectivity. Subsequent N-methylation and stereospecific hydroxylation would be required to complete the synthesis.

A more direct method involves the enantioselective addition of a methyl group to the prochiral ketone, 1-methyl-3-pyrrolidinone. This can be achieved through the use of chiral ligands in conjunction with organometallic reagents, such as Grignard reagents. The success of this approach hinges on the design of a chiral ligand that can effectively create a chiral environment around the ketone, directing the nucleophilic attack of the methyl group to one face of the carbonyl.

Recent advancements have focused on the development of novel N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) for the asymmetric addition of Grignard reagents to ketones. nih.gov These ligands have demonstrated the ability to provide highly enantioenriched tertiary alcohols. nih.gov While a specific application to 1-methyl-3-pyrrolidinone is not detailed, the modular nature of these ligands suggests their potential applicability. The general principle involves the formation of a chiral magnesium complex that coordinates to the ketone, thereby directing the methylation stereoselectively.

The table below illustrates the potential application of such a ligand system to the synthesis of this compound, based on reported methodologies for other ketones. nih.gov

| Entry | Chiral Ligand | Grignard Reagent | Ketone Precursor | Potential Product | Reported Yield (%) | Reported ee (%) |

|---|---|---|---|---|---|---|

| 1 | (R,R)-L12 (1,2-DACH derivative) | MeMgBr | 1-Methyl-3-pyrrolidinone | (R)-1,3-Dimethyl-3-pyrrolidinol | Up to 95 | Up to 94 |

| 2 | (S,S)-L12 (1,2-DACH derivative) | MeMgBr | 1-Methyl-3-pyrrolidinone | (S)-1,3-Dimethyl-3-pyrrolidinol | Up to 95 | Up to 94 |

Note: The yield and enantiomeric excess (ee) values are based on results obtained with other ketone substrates using the specified ligand class and are presented here as a potential outcome for the synthesis of this compound. nih.gov

Another strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidine nitrogen. However, this approach is less direct as it would require subsequent removal of the auxiliary and introduction of the N-methyl group.

Chemical Transformations and Derivatization of 1,3 Dimethyl 3 Pyrrolidinol

Functional Group Interconversions and Modifications of the Hydroxyl Moiety

The tertiary hydroxyl group in 1,3-Dimethyl-3-pyrrolidinol is a key site for functionalization. However, as the hydroxide (B78521) ion (HO-) is a poor leaving group, direct nucleophilic substitution is not feasible. Therefore, the primary strategy for modifying this moiety involves converting the hydroxyl group into a more effective leaving group, such as a sulfonate ester. This transformation significantly enhances the electrophilicity of the C3 carbon, making it susceptible to substitution reactions.

Common reagents for this conversion include para-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. sketchy.comreactory.app The reaction proceeds without altering the configuration at the C3 carbon. libretexts.org Once formed, the resulting tosylate or mesylate is a stable and highly reactive intermediate. reactory.applibretexts.org These sulfonate esters can then be readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of various functional groups at the C3 position. libretexts.org It is important to note that for tertiary alcohols, SN1 and E1 reaction pathways can be dominant and more challenging to control. msu.edu

| Starting Material | Reagent | Base | Intermediate/Product | Transformation Type |

|---|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 1,3-Dimethyl-3-pyrrolidinyl tosylate | Sulfonylation (Activation) |

| This compound | Methanesulfonyl chloride (MsCl) | Pyridine | 1,3-Dimethyl-3-pyrrolidinyl mesylate | Sulfonylation (Activation) |

| 1,3-Dimethyl-3-pyrrolidinyl tosylate | Sodium azide (B81097) (NaN₃) | - | 3-Azido-1,3-dimethylpyrrolidine | Nucleophilic Substitution |

| 1,3-Dimethyl-3-pyrrolidinyl mesylate | Potassium cyanide (KCN) | - | 1,3-Dimethylpyrrolidine-3-carbonitrile | Nucleophilic Substitution |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine (B122466) ring in this compound is a secondary amine, making it a nucleophilic center for alkylation and acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This is typically achieved by reacting the pyrrolidinol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). wikipedia.org The reaction is a nucleophilic aliphatic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. wikipedia.org These reactions can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts, especially if the initial amine is primary or secondary. wikipedia.orgresearchgate.net For the synthesis of tertiary amines, direct alkylation is a common and effective method. wikipedia.org

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is commonly carried out using acyl chlorides or acid anhydrides. The reaction is a nucleophilic acyl substitution. N-acylpyrroles are key structural motifs in many biologically active compounds. nih.gov

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Ethyl iodide | N-Alkylation | 1-Ethyl-1,3-dimethyl-3-pyrrolidinol |

| This compound | Benzyl bromide | N-Alkylation | 1-Benzyl-1,3-dimethyl-3-pyrrolidinol |

| This compound | Acetyl chloride | N-Acylation | 1-Acetyl-1,3-dimethyl-3-pyrrolidinol |

| This compound | Benzoyl chloride | N-Acylation | 1-Benzoyl-1,3-dimethyl-3-pyrrolidinol |

Formation of Complex Pyrrolidine-Based Analogues

The pyrrolidine core is a valuable building block for synthesizing more complex heterocyclic structures, including spiro and fused-ring systems. mdpi.comfrontiersin.org

Synthesis of Spiro Compounds

A prominent method for constructing complex spirocyclic systems containing a pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. rsc.orgrsc.org This reaction typically involves the in situ generation of an azomethine ylide from a secondary amino acid (such as sarcosine (B1681465) or proline) and an aldehyde or ketone (like isatin). acs.orgacs.org This ylide then reacts with a dipolarophile (an alkene-containing molecule) to form a five-membered pyrrolidine ring, creating a spiro center where the two rings share a single carbon atom. rsc.org

This multicomponent reaction is highly efficient for creating molecular diversity and has been used to synthesize a variety of spirooxindole-pyrrolidine derivatives. acs.orgrsc.orgnih.gov The reaction conditions can be optimized by varying the solvent and temperature to achieve excellent yields and stereoselectivity. acs.orgacs.org

| Amine Source | Carbonyl Source | Dipolarophile | Solvent/Temp | Product Type |

|---|---|---|---|---|

| Sarcosine | Isatin | (E)-Chalcones | Ethanol / Reflux | Spirooxindole-pyrrolidine acs.org |

| L-proline | Isatin | 5-Arylidene-1,3-thiazolidine-2,4-dione | Ethanol / 100°C | Spirooxindole-pyrrolizidine rsc.org |

| Sarcosine | Acenaphthenequinone | (E)-3-arylidene-1-methyl-pyrrolidine-2,5-dione | Methanol / 60°C | Dispiro-pyrrolidine acs.org |

| L-thioproline | Substituted Isatins | Ethylene derivatives | Reflux | Spirooxindole-pyrrolothiazole frontiersin.org |

Incorporation into Fused Heterocyclic Systems

The pyrrolidine scaffold can also be incorporated into N-fused heterocyclic systems, where two rings share a common bond that includes the nitrogen atom. nih.gov These structures are prevalent in many natural alkaloids and pharmacologically important molecules. mdpi.com

One synthetic route involves the reaction of a pyrrolidine derivative with a suitable heterocyclic precursor. For instance, the synthesis of pyrroloquinoxalines can be achieved through the condensation of a pyrrolidine-containing intermediate with a quinoxaline (B1680401) precursor. mdpi.com Another powerful method is the intramolecular cyclization of a pyrrolidine derivative bearing a reactive side chain, which can be triggered to form a new fused ring. nih.gov Transition metal-catalyzed cycloisomerization protocols are also employed to assemble multisubstituted N-fused heterocycles from propargyl-containing precursors.

Reaction Mechanisms Involving the Pyrrolidinol Core

A key reaction mechanism that utilizes the pyrrolidine core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. acs.orgwikipedia.org This reaction is a powerful tool for the stereocontrolled synthesis of five-membered heterocycles like pyrrolidines. nih.gov

The mechanism proceeds through the following key steps:

Formation of the Azomethine Ylide: The reaction is initiated by the condensation of a secondary amine, such as the one in the pyrrolidine ring, with an aldehyde or ketone (e.g., isatin). This is followed by a decarboxylation step if an α-amino acid is used, or simply dehydration, to generate the azomethine ylide intermediate. acs.org This ylide is a 1,3-dipole, containing a positive and a negative charge separated by another atom.

Cycloaddition: The generated azomethine ylide then reacts with a dipolarophile, which is typically an electron-deficient alkene. The reaction is a concerted, pericyclic process where the π-electrons of the dipole and the dipolarophile rearrange to form two new sigma bonds simultaneously. wikipedia.org

Formation of the Spirocycle: This cycloaddition results in the formation of a new five-membered pyrrolidine ring. When one of the starting materials is cyclic (like isatin), the new ring is attached at a single atom, forming a spirocyclic compound. acs.org The reaction often exhibits high regio- and stereoselectivity, allowing for the creation of multiple stereocenters in a single step. acs.org

This mechanism is central to the synthesis of a vast array of complex spiro-pyrrolidine derivatives. rsc.orgnih.gov

Based on a comprehensive review of available scientific literature, there is insufficient evidence to detail the specific role of This compound as a chiral auxiliary or a significant building block in the advanced synthetic applications outlined in the requested article structure.

Searches for this specific compound in the context of asymmetric catalysis, stereochemically defined synthesis, complex molecular architecture, and chemical scaffold design did not yield dedicated research findings. The scientific literature extensively covers the use of other pyrrolidine derivatives, such as prolinols and pyrrolidinones, in these roles. However, information focusing solely on this compound is not prevalent.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the strict outline and focuses exclusively on this compound for the following topics:

Role of 1,3 Dimethyl 3 Pyrrolidinol As a Chiral Auxiliary and Building Block

Contributions to Chemical Space Exploration in Scaffold Design

To maintain scientific accuracy and adhere to the explicit instructions of focusing solely on "1,3-Dimethyl-3-pyrrolidinol," this article cannot be generated as requested.

Structural Elucidation and Conformational Analysis of 1,3 Dimethyl 3 Pyrrolidinol Derivatives

Spectroscopic Methodologies for Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. For 1,3-Dimethyl-3-pyrrolidinol, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide comprehensive information regarding its atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The N-methyl group (N-CH₃) would typically appear as a singlet in the 2.2-2.6 ppm range. The C3-methyl group (C(OH)-CH₃) would also be a singlet, likely shifted slightly downfield to around 1.2-1.5 ppm due to the adjacent hydroxyl group. The protons on the pyrrolidine (B122466) ring (at C2, C4, and C5) would present as complex multiplets between 1.5 and 3.0 ppm, with their exact chemical shifts and coupling patterns being highly dependent on the ring's conformation. The hydroxyl proton (-OH) would appear as a broad singlet whose position is concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. For this compound, five distinct signals are anticipated. The N-methyl carbon would resonate around 40-45 ppm. The C3-methyl carbon would be found further upfield, typically in the 25-30 ppm range. The C3 carbon, bearing the hydroxyl and methyl groups, would be significantly downfield around 70-75 ppm. The methylene (B1212753) carbons of the ring (C2, C4, and C5) would appear in the 20-60 ppm range.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N-CH₃ | ~2.4 (s, 3H) | ~42 |

| C3-CH₃ | ~1.3 (s, 3H) | ~28 |

| -OH | Variable (br s, 1H) | - |

| Ring CH₂ (C2, C4, C5) | 1.5-3.0 (m, 6H) | 20-60 |

| C3 | - | ~72 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (molar mass: 115.17 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 115.

The fragmentation pattern is dictated by the most stable carbocations that can be formed. libretexts.org Key fragmentation pathways for pyrrolidine derivatives often involve alpha-cleavage, which is cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgwvu.edu This is a dominant pathway for aliphatic amines. libretexts.org For this compound, this would lead to the loss of a methyl radical from the C3-methyl group or ring fragmentation. Another common fragmentation is the loss of the hydroxyl group as a water molecule ([M-18]⁺).

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Loss of methyl radical (•CH₃) |

| 97 | [C₆H₁₁N]⁺ | Loss of water (H₂O) |

| 70 | [C₄H₈N]⁺ | Fragment from ring cleavage |

| 57 | [C₃H₇N]⁺ | Iminium ion from further fragmentation |

X-ray Crystallographic Studies of Pyrrolidinol Derivatives

Studies on various pyrrolidine derivatives show that the five-membered ring is invariably non-planar. nih.govmdpi.com The C-N bond lengths are typically in the range of 1.45-1.49 Å, while C-C bond lengths within the ring are generally 1.50-1.54 Å. The internal bond angles of the ring deviate from the ideal 108° of a planar pentagon, a direct consequence of ring puckering. These angles typically range from 102° to 106°. The substitution pattern significantly influences the exact conformation adopted in the solid state, which can be either an "envelope" or a "twist" form. For instance, in 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, the ring conformation is clearly defined by the X-ray analysis, establishing the relative configuration of its substituents. nih.gov The data obtained from such studies are crucial for validating computational models and understanding intermolecular interactions, like hydrogen bonding, in the crystal lattice. mdpi.com

| Parameter | Typical Value |

|---|---|

| C-N Bond Length | 1.45 - 1.49 Å |

| C-C Bond Length | 1.50 - 1.54 Å |

| C-N-C Bond Angle | ~108° - 112° |

| C-C-N Bond Angle | ~103° - 107° |

| C-C-C Bond Angle | ~102° - 106° |

Conformational Dynamics and Pseudorotational Analysis of the Pyrrolidine Ring System

The pyrrolidine ring is not static; it undergoes a rapid conformational interchange in solution. This dynamic behavior is described by the concept of pseudorotation. nih.govrsc.org Unlike the more rigid six-membered cyclohexane (B81311) ring, which has distinct chair and boat conformations, the five-membered pyrrolidine ring has a continuous circuit of low-energy conformations.

The specific conformation, or "pucker," of the ring at any instant can be described by two key parameters:

Puckering Amplitude (q or Φₘₐₓ): This value indicates the extent of non-planarity of the ring. A larger amplitude signifies a more puckered ring. rsc.org

Phase Angle of Pseudorotation (P or ϕ): This angle, ranging from 0° to 360°, describes the specific shape of the pucker. nih.gov

The pseudorotational pathway connects two principal types of conformations: the Envelope (E) form, where four atoms are coplanar and the fifth is out of the plane, and the Twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. nih.gov

For this compound, the substituents play a crucial role in determining the preferred region on the pseudorotational circuit. The presence of two substituents (a methyl group and a hydroxyl group) on the C3 carbon introduces significant steric and electronic effects. It is expected that the ring will preferentially adopt an envelope conformation where the C3 atom is puckered out of the plane (termed C3-endo or C3-exo) to alleviate steric strain. nih.gov The orientation of the bulky substituents into a pseudo-equatorial position is generally favored to minimize non-bonded interactions. nih.govacs.org The N-methyl group also influences the conformational equilibrium, though its effect is generally less pronounced than that of ring substituents.

| Conformation Type | Description | Governing Factors in this compound |

|---|---|---|

| Envelope (E) | Four atoms are coplanar; one atom is puckered out of the plane. | Likely favored due to C3 substitution; C3-endo or C3-exo conformations would minimize steric strain. |

| Twist (T) | Three atoms are coplanar; two adjacent atoms are displaced on opposite sides. | Acts as an intermediate conformation between different envelope forms on the pseudorotational pathway. |

The balance between these conformations is a delicate interplay of steric hindrance and electronic effects, such as hyperconjugation and dipole-dipole interactions, which can be further modulated by the solvent environment. rsc.orgrsc.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of pyrrolidine (B122466) derivatives. nih.govnih.gov These calculations provide a fundamental understanding of molecular orbitals, charge distribution, and reactivity indices.

DFT studies on molecules with similar heterocyclic cores have been used to investigate reaction mechanisms, such as 1,3-dipolar cycloadditions, by calculating the energies of reactants, transition states, and products. nih.govmdpi.com The choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly employed for their balance of accuracy and computational cost in studying organic molecules. repositorioinstitucional.mx The inclusion of dispersion corrections is also important for accurately describing non-covalent interactions.

Key parameters derived from DFT calculations include:

HOMO-LUMO energy gap: This provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

Global reactivity descriptors: Electronegativity, chemical hardness, and electrophilicity indices, calculated from HOMO and LUMO energies, help in predicting the molecule's behavior in chemical reactions. nih.gov

Natural Bond Orbital (NBO) analysis: This method is used to study charge transfer interactions, orbital hybridization, and the stabilization energy associated with donor-acceptor interactions within the molecule. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Pyrrolidine Derivatives

| Functional | Basis Set | Application |

| B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties |

| M06-2X | 6-311++G(d) | Reaction mechanisms, thermochemistry |

| ωB97X-D | def2-TZVP | Non-covalent interactions, reaction barriers |

This table is generated based on commonly used computational methods for similar organic molecules and does not represent specific calculations on 1,3-Dimethyl-3-pyrrolidinol.

Molecular Dynamics Simulations of Pyrrolidinol-Containing Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govtandfonline.comresearchgate.net For systems containing pyrrolidinol derivatives, MD simulations can provide insights into conformational changes, interactions with solvent molecules, and binding to biological targets. nih.govtandfonline.comresearchgate.net

In a typical MD simulation, the forces on each atom are calculated using a force field, and the equations of motion are integrated over time to generate a trajectory of the system. This trajectory provides a detailed picture of the molecule's dynamics. MD simulations of pyrrolidine derivatives have been used to:

Assess the stability of ligand-protein complexes. nih.govresearchgate.net

Explore the conformational landscape of flexible molecules.

Understand the role of solvent in molecular interactions.

The choice of force field is critical for the accuracy of MD simulations. Commonly used force fields for organic and biological molecules include CHARMM, AMBER, and GROMOS. nih.gov

Table 2: Typical Parameters for MD Simulations of Pyrrolidinol-Containing Systems

| Parameter | Description | Typical Value/Method |

| Force Field | Describes the potential energy of the system | CHARMM36, AMBER |

| Water Model | Represents the solvent molecules | TIP3P |

| Ensemble | Statistical mechanics framework | NVT (Canonical), NPT (Isothermal-isobaric) |

| Simulation Time | Duration of the simulation | Nanoseconds (ns) to microseconds (µs) |

This table outlines general parameters for MD simulations and is not based on specific simulations of this compound.

Analysis of Non-Covalent Interactions and Conformational Landscapes

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, play a crucial role in determining the three-dimensional structure and properties of molecules. researchgate.netnih.govumanitoba.ca Computational methods provide detailed insights into the nature and strength of these interactions in pyrrolidinol-containing systems.

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions in crystal structures. researchgate.net It maps the electron density around a molecule, allowing for the identification of close contacts between atoms.

NBO analysis can be used to identify and quantify the strength of hydrogen bonds and other donor-acceptor interactions. nih.gov The conformational landscape of a molecule can be explored using computational methods such as conformational searches and MD simulations. umanitoba.ca These methods can identify the low-energy conformations of a molecule and the energy barriers between them.

Table 4: Types of Non-Covalent Interactions and Their Characteristics

| Interaction | Description | Typical Energy Range (kcal/mol) |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | 3 - 10 |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | 0.5 - 2 |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Variable |

This table provides a general overview of non-covalent interactions and is not specific to this compound.

Advanced Applications and Emerging Research Frontiers for Pyrrolidinol Derivatives

Development of Ligands for Transition Metal Catalysis

The utility of chiral ligands in asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective production of complex molecules. Pyrrolidinol derivatives, often derived from the readily available chiral pool of proline, have emerged as privileged scaffolds for the design of novel ligands for transition metal-catalyzed reactions. Their rigid structure, coupled with the stereogenic centers and the coordinating hydroxyl and amino functionalities, allows for the creation of well-defined chiral environments around a metal center.

Transition metal complexes featuring C₁-symmetric pyrrolidine-based ligands have demonstrated remarkable efficacy in a variety of asymmetric transformations. These ligands can be sterically and electronically tuned with ease, making them adaptable to different catalytic processes. Research has highlighted their successful application in reactions such as the asymmetric Strecker reaction, epoxidation of alkenes, the Henry reaction, sulfoxidation, and C-H hydroxylation.

For instance, novel pyrrolidine (B122466) derivatives have been synthesized and complexed with various transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). Spectroscopic and magnetic studies of these complexes have provided insights into their coordination geometries, with both octahedral and tetrahedral structures being proposed. The antimicrobial activity of these complexes was found to be superior to that of the free ligands, indicating a synergistic effect between the metal and the pyrrolidinol-derived ligand.

Furthermore, copper-catalyzed intramolecular C-H amination has been explored for the synthesis of pyrrolidines. Mechanistic studies have shed light on the catalytic cycle, suggesting a copper(I/II) manifold. The development of such catalytic systems is crucial for the efficient construction of the pyrrolidine core, which is a common feature in many biologically active compounds.

Below is a table summarizing the application of various pyrrolidinol-derived ligands in transition metal catalysis:

| Ligand Type | Metal | Reaction | Reference |

| C₁-symmetric pyrrolidine-based | Various | Asymmetric Strecker reaction, epoxidation, Henry reaction | |

| Pyrrolidine-carbonitrile derivatives | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Antimicrobial activity studies | |

| N-fluoride amides | Cu(I/II) | Intramolecular C-H amination for pyrrolidine synthesis |

Integration into Polymeric Structures and Materials Science

The unique physicochemical properties of pyrrolidinol derivatives make them attractive building blocks for the development of advanced materials. Their ability to act as monomers, additives, or modifying agents allows for their integration into a wide range of polymeric structures, leading to materials with enhanced properties and novel functionalities.

Pyrrolidinone derivatives, which are structurally related to pyrrolidinols, have been utilized as additives or intermediates in the creation of advanced polymers, specialized coatings, and novel composite materials. For example, (S)-(+)-5-(Hydroxymethyl)-2-Pyrrolidinone P-Toluenesulfonate has been identified as a valuable auxiliary agent in material science. Its integration can significantly influence the mechanical, thermal, and chemical resistance properties of the final materials.

The applications of these derivatives extend to improving the characteristics of rubber and plastics, enhancing the performance of textile treatments, and contributing to the efficacy of paper and leather auxiliaries. In the realm of nanotechnology, poly(N-vinylpyrrolidone) (PVP), a polymer derived from a pyrrolidinone monomer, has been extensively used as a stabilizer and capping agent in the synthesis of various nanoparticles.

The following table provides examples of pyrrolidinol derivatives and their applications in materials science:

| Pyrrolidinol Derivative | Application Area | Resulting Material Properties | Reference |

| (S)-(+)-5-(Hydroxymethyl)-2-Pyrrolidinone P-Toluenesulfonate | Advanced polymers, coatings, composites | Enhanced mechanical, thermal, and chemical resistance | |

| N-vinylpyrrolidone (monomer for PVP) | Nanoparticle synthesis | Stabilized and well-dispersed nanoparticles | |

| Pyrrolidine-based chiral units | Mesoporous silica (B1680970) frameworks | Chiral hybrid materials for potential catalytic applications |

Exploration as Components in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to construct complex and functional architectures. Pyrrolidinol derivatives are excellent candidates for incorporation into supramolecular assemblies due to their hydrogen bonding capabilities (from the hydroxyl and amino groups) and the potential for introducing other recognition motifs.

Researchers have explored the use of pyrrolidine-functionalized naphthalimides in the formation of supramolecular structures. The optical properties of these assemblies can be tuned, which is of interest for the development of sensors and other photoactive materials. The self-assembly process can be influenced by solvent polarity, leading to the formation of different types of chiral supramolecular polymers.

Furthermore, the association of peptides with tetrapyrroles, such as porphyrins, can lead to the formation of ordered supramolecular structures that mimic natural systems. While not directly focused on pyrrolidinols, the principles of peptide self-assembly can be extended to systems incorporating proline, a direct precursor to many chiral pyrrolidinol derivatives. The unique conformational properties of proline can influence the secondary structure of peptides and, consequently, the morphology of the resulting supramolecular assemblies.

Novel Methodologies for Pyrrolidinol Functionalization

The development of new synthetic methods to functionalize the pyrrolidine ring is crucial for accessing novel derivatives with tailored properties for various applications. The inherent reactivity of the pyrrolidine scaffold, particularly at the nitrogen atom and the carbon atoms adjacent to it, provides opportunities for selective chemical modifications.

Recent research has focused on the C-H functionalization of pyrrolidines, which offers a direct and atom-economical approach to introduce new functional groups. For instance, oxidation chemistry mediated by hypervalent iodine(III) reagents has been used to furnish α-hydroxy-β,β-dibromo functionalized N-protected pyrrolidines. Additionally, the use of N-bromosuccinimide (NBS) and a radical initiator has been shown to promote these transformations.

Ring contraction strategies have also been employed as a novel route to functionalized pyrrolidines. The ring contraction of pyridines has been demonstrated as a promising method to access pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This approach starts from abundant and inexpensive pyridines, accelerating the discovery and development of new pyrrolidine-based molecules.

Another innovative approach involves the cascade reactions of N-substituted piperidines to selectively synthesize pyrrolidin-2-ones, which are closely related to pyrrolidinols. This method involves a domino process of ring contraction and deformylative functionalization.

The table below highlights some of the novel methodologies for pyrrolidinol and pyrrolidine functionalization:

| Methodology | Reagents/Conditions | Type of Functionalization | Reference |

| Hypervalent iodine(III)-mediated oxidation | (PhIO)n, TMSBr | α-hydroxy-β,β-dibromination | |

| Radical-initiated bromination | NBS, AIBN | α,β-functionalization | |

| Photochemical ring contraction | Silylborane, light | Formation of 2-azabicyclo[3.1.0]hex-3-ene skeleton | |

| Cascade reaction of piperidines | Oxidant and additive | Ring contraction to pyrrolidin-2-ones |

Concluding Perspectives and Future Research Imperatives

Current Challenges in Pyrrolidinol Chemistry

Furthermore, the synthesis of pyrrolidine (B122466) derivatives from renewable feedstocks is an area of growing importance and difficulty. researchgate.net The conversion of biomass-derived molecules, such as succinic acid, into pyrrolidinones and subsequently into other pyrrolidine derivatives is often hampered by catalyst poisoning from impurities present in the fermentation broths. researchgate.net Overcoming these challenges requires the development of more robust and selective catalysts.

The inherent basicity of the pyrrolidine nitrogen can also present challenges in certain applications, potentially leading to off-target effects in medicinal chemistry contexts. nih.gov Mitigating this basicity without sacrificing desired activity is a delicate balancing act for chemists.

Future Directions in Synthetic Innovation

Future research in the synthesis of pyrrolidine derivatives is likely to focus on several key areas. The development of novel catalytic systems, including organocatalysts and transition-metal catalysts, will continue to be a major driver of innovation. mdpi.comnih.gov These new catalysts are expected to enable more efficient and highly enantioselective syntheses of complex pyrrolidine structures. mdpi.com

Furthermore, the late-stage functionalization of the pyrrolidine scaffold is an area of growing interest. The ability to introduce new functional groups into a pre-existing pyrrolidine ring allows for the rapid generation of diverse compound libraries for applications in drug discovery and materials science.

Potential for New Applications in Chemical Science

The versatility of the pyrrolidine scaffold ensures its continued importance in various areas of chemical science. researchgate.net In medicinal chemistry, new pyrrolidine derivatives are constantly being explored as potential therapeutic agents for a wide range of diseases, including cancer, inflammatory conditions, and central nervous system disorders. nih.govnih.gov The ability to readily modify the stereochemistry and substitution pattern of the pyrrolidine ring allows for the fine-tuning of biological activity. nih.gov

Beyond pharmaceuticals, pyrrolidine derivatives are finding new applications in materials science. Their unique electronic and structural properties make them attractive building blocks for the development of novel polymers, liquid crystals, and other advanced materials. The use of pyrrolidines as chiral ligands in asymmetric catalysis is also a well-established and continually expanding field. mdpi.com As our understanding of the structure-property relationships of these compounds grows, so too will the scope of their potential applications.

Interactive Data Tables

Physical and Chemical Properties of 1-Methyl-3-pyrrolidinol (B22934)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | nih.govnih.gov |

| Molecular Weight | 101.15 g/mol | nih.govnih.gov |

| Appearance | Clear colorless to pale yellow liquid | nih.govechemi.comchemicalbook.com |

| Density | 0.921 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 50-52 °C at 1 mmHg | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.464 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | 71 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 13220-33-2 | nih.govsigmaaldrich.com |

Spectroscopic Data of 1-Methyl-3-pyrrolidinol

| Spectroscopy Type | Data Highlights | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the N-methyl group, the pyrrolidine ring protons, and the hydroxyl proton can be observed. | chemicalbook.comchemicalbook.com |

| ¹³C NMR | Signals for the five distinct carbon atoms in the molecule are present. | nih.gov |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. The top peak is observed at m/z 57. | nih.govnist.gov |

| Infrared (IR) Spectroscopy | A broad absorption band characteristic of the O-H stretching vibration of the alcohol group is a key feature. | nih.gov |

Q & A

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.